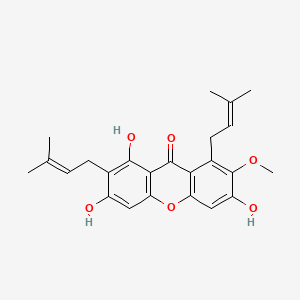

alpha-Mangostin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory and Antioxidant Potential

Mangostin exhibits potent anti-inflammatory and antioxidant effects. Studies have shown its ability to inhibit enzymes involved in the inflammatory cascade, thereby reducing inflammation and oxidative stress in cells []. This makes it a potential candidate for treating various inflammatory conditions, including arthritis, inflammatory bowel disease, and neurodegenerative diseases [, ].

Anticancer Properties

Research suggests that mangostin possesses anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially hindering cancer cell proliferation and migration [, ]. Additionally, mangostin may suppress tumor angiogenesis (blood vessel formation) by targeting specific signaling pathways, hindering tumor growth and metastasis [].

Antimicrobial Activity

Studies suggest that mangostin exhibits antimicrobial activity against various bacteria, fungi, and viruses. Its mechanism of action may involve disrupting microbial membranes and inhibiting their growth []. This potential makes it a promising candidate for developing novel antimicrobial agents, especially considering the growing threat of antibiotic resistance.

Alpha-Mangostin is a natural compound primarily derived from the pericarp of the mangosteen fruit (Garcinia mangostana). It belongs to the class of xanthones, characterized by a unique polycyclic structure that includes multiple aromatic rings. Alpha-Mangostin is noted for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a subject of extensive research in pharmacology and nutrition .

- Acetylation: Reaction with acetic anhydride can yield acetylated derivatives, enhancing solubility and bioactivity .

- Methylation: Methylation using dimethyl sulfate in the presence of potassium carbonate produces methylated derivatives that exhibit varied biological activities .

- Oxidation: Treatment with oxidizing agents like m-chloroperbenzoic acid can introduce functional groups, altering its reactivity and biological profile .

These reactions enable the creation of compounds with enhanced efficacy against specific biological targets.

Alpha-Mangostin exhibits a wide range of biological activities:

- Antioxidant Activity: It effectively reduces oxidative stress by modulating antioxidant enzyme levels and decreasing markers of oxidative damage .

- Anticancer Properties: Research indicates that alpha-Mangostin inhibits fatty acid synthase activity and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers . It also suppresses metastasis by inhibiting matrix metalloproteinases .

- Anti-inflammatory Effects: Alpha-Mangostin modulates inflammatory pathways, reducing pro-inflammatory cytokine levels and promoting macrophage polarization towards an anti-inflammatory phenotype .

- Metabolic Effects: It has shown potential in managing obesity by influencing lipid metabolism and enhancing energy expenditure through activation of specific signaling pathways like AMP-activated protein kinase .

The synthesis of alpha-Mangostin can be achieved through various methods:

- Extraction from Natural Sources: The compound is typically extracted from the pericarp of mangosteen using solvents like ethanol or methanol, followed by purification techniques such as column chromatography .

- Total Synthesis: Several synthetic routes have been developed to produce alpha-Mangostin in the laboratory. These often involve multi-step processes starting from simpler organic compounds, utilizing reactions such as cyclization and functional group modifications to construct the xanthone framework .

Alpha-Mangostin shares structural similarities with several other compounds within the xanthone family. Notable comparisons include:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Beta-Mangostin | Garcinia mangostana | Antioxidant, anticancer | Less potent than alpha-Mangostin |

| 1,3-Dihydroxyxanthone | Synthetic | Antioxidant | Exhibits different solubility traits |

| Gambogic Acid | Garcinia hanburyi | Anticancer | Stronger cytotoxicity but less antioxidant activity |

| 2-Hydroxyxanthone | Various plant sources | Antioxidant | Less studied compared to alpha-Mangostin |

Alpha-Mangostin stands out due to its comprehensive biological activity profile encompassing antioxidant, anti-inflammatory, and anticancer effects, making it a versatile compound for therapeutic applications. Its unique structural features contribute to its potency compared to similar compounds.

Botanical Sources in Garcinia mangostana Linnaeus

Alpha-mangostin occurs naturally in various parts of Garcinia mangostana, with significant variation in concentration depending on the specific plant tissue examined. The compound was first isolated from the dried skin of Garcinia mangostana fruits in 1855 by Wilhelm Schmid, marking the beginning of scientific investigation into this important xanthone [3]. Subsequent research has revealed that alpha-mangostin serves as the predominant xanthone derivative in mangosteen, representing approximately 69.02% of total xanthones in the pericarp [4].

The biosynthesis of alpha-mangostin in Garcinia mangostana occurs through specialized metabolic pathways that convert primary metabolites into complex secondary compounds. The plant synthesizes alpha-mangostin as part of its defense mechanisms and adaptive responses to environmental stresses [1]. This natural production system has evolved to generate alpha-mangostin efficiently in specific tissues where the compound provides maximum protective benefits.

Research indicates that Garcinia mangostana possesses the complete enzymatic machinery necessary for alpha-mangostin biosynthesis, though the specific characterization of all involved enzymes remains incomplete [5]. The plant demonstrates remarkable capability in producing not only alpha-mangostin but also related xanthone compounds including gamma-mangostin and beta-mangostin through similar biosynthetic routes [6].

Table 1: Distribution of Alpha-mangostin in Different Parts of Garcinia mangostana

| Plant Part | Alpha-mangostin Concentration (mg/g wet weight) | Relative Abundance | Reference |

|---|---|---|---|

| Yellow gum | 382.2 | Highest (6x higher than pericarp) | [7] |

| Pericarp | Variable (120.68-121.01 mg/g DM) | Second highest | [8] [9] |

| Aril | Low levels detected | Low | [7] |

| Seeds | Present in seed and aril | Low | [3] |

| Heartwood | Present | Moderate | [3] |

| Bark | Present | Moderate | [10] |

| Leaves | Trace amounts | Lowest | [10] |

Tissue-Specific Localization in Pericarp versus Other Plant Structures

The distribution of alpha-mangostin within Garcinia mangostana exhibits remarkable tissue specificity, with the pericarp serving as the primary site of accumulation. Quantitative analyses have demonstrated that the pericarp contains the highest concentrations of alpha-mangostin among the major fruit components, with levels reaching up to 121.01 milligrams per gram of dry matter under optimized extraction conditions [8].

Within the pericarp itself, alpha-mangostin distribution appears heterogeneous, with certain cellular layers exhibiting higher concentrations than others. The compound accumulates particularly in the exocarp and mesocarp regions, where it likely serves protective functions against pathogen invasion and oxidative stress [2]. The cellular localization suggests that alpha-mangostin synthesis occurs in specialized secretory structures within the pericarp tissue.

Comparative analysis reveals striking differences between pericarp and other plant structures in terms of alpha-mangostin content. The yellow gum, a specialized secretory product found on the surface of mangosteen pericarp, contains exceptionally high concentrations of alpha-mangostin, reaching 382.2 milligrams per gram wet weight [7]. This represents approximately six times higher concentration than found in pericarp tissue itself, indicating that the yellow gum serves as a concentrated reservoir of xanthone compounds.

The aril, which constitutes the edible portion of the mangosteen fruit, contains significantly lower levels of alpha-mangostin compared to the pericarp [7]. This differential distribution pattern suggests that alpha-mangostin primarily functions in protective rather than nutritional roles within the plant. The seeds and other reproductive structures contain detectable but relatively low concentrations of the compound [3].

Table 2: Extraction Methods and Alpha-mangostin Yields from Pericarp

| Extraction Method | Alpha-mangostin Content (% w/w in extract) | Alpha-mangostin Content (% w/w in dried powder) | Extraction Efficiency | Reference |

|---|---|---|---|---|

| Ethyl acetate extraction | 48.8 | 12.83 | Highest | [11] |

| Benzene extraction | 32.9 | 5.33 | Moderate | [11] |

| Hexane extraction | 30.4 | 6.74 | Moderate | [11] |

| Acetone extraction | 30.8 | 3.08 | Moderate | [11] |

| Ethanol extraction | 25.7 | 3.91 | Lower | [11] |

| Microwave-assisted extraction (optimized) | Up to 121.01 mg/g DM | Not specified | Optimal | [8] |

| Aqueous extraction | Low levels | Not specified | Lowest | [4] |

The tissue-specific accumulation of alpha-mangostin reflects the underlying biosynthetic capacity of different cell types within the mangosteen plant. Studies have shown that the expression of key biosynthetic enzymes, particularly benzophenone synthase, correlates with the sites of highest alpha-mangostin accumulation [6]. This suggests that biosynthetic activity, rather than compound transport, primarily determines the final distribution pattern of alpha-mangostin within the plant.

Biogenetic Route from Shikimate Pathway Intermediates

The biosynthesis of alpha-mangostin originates from the shikimate pathway, a fundamental metabolic route that connects carbohydrate metabolism to aromatic compound biosynthesis [5]. This pathway provides the essential precursor molecules required for xanthone formation through a complex series of enzymatic transformations that ultimately yield the characteristic alpha-mangostin structure.

The shikimate pathway initiates with the condensation of phosphoenolpyruvate, derived from glycolysis, and erythrose 4-phosphate, originating from the pentose phosphate pathway [6]. These primary metabolites undergo sequential enzymatic modifications to produce shikimate, which serves as the central intermediate for aromatic amino acid biosynthesis. The pathway subsequently generates L-phenylalanine, the key aromatic amino acid precursor for phenylpropanoid metabolism.

In the context of alpha-mangostin biosynthesis, the shikimate pathway provides multiple entry points for xanthone formation. The primary route involves the conversion of L-phenylalanine to trans-cinnamic acid through the action of phenylalanine ammonia-lyase, the first committed enzyme of the phenylpropanoid pathway [5]. This reaction represents a crucial branch point that directs carbon flux from primary metabolism toward specialized metabolite production.

Table 3: Key Enzymes in Alpha-mangostin Biosynthesis Pathway

| Enzyme | Function | Pathway Role | Characterized in G. mangostana | Reference |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid | Initial phenylpropanoid pathway | Biochemically | [5] [6] |

| Cinnamate-CoA ligase (CNL) | Converts trans-cinnamic acid to cinnamoyl-CoA | Phenylpropanoid pathway | Not characterized | [5] [6] |

| Benzophenone synthase (BPS) | Condenses benzoyl-CoA with malonyl-CoA to form benzophenone | Benzophenone formation | Molecularly characterized | [5] [6] |

| CYP81AA1 (Benzophenone 3-hydroxylase) | Catalyzes formation of 1,3,7-trihydroxyxanthone | Core xanthone formation | Not characterized | [5] [6] |

| CYP81AA2 (Benzophenone 3-hydroxylase) | Catalyzes formation of 1,3,5-trihydroxyxanthone | Core xanthone formation | Not characterized | [5] [6] |

| Xanthone 6-hydroxylase (X6H) | Hydroxylates xanthones at C-6 position | Xanthone modification | Proposed | [5] [6] |

| Prenyltransferase enzymes | Add prenyl groups at C-2 and C-8 positions | Mangostin prenylation | Not characterized | [5] [6] |

| O-methyltransferase enzymes | Methylate hydroxyl groups (C-3, C-7) | Final methylation steps | Not characterized | [5] [6] |

The subsequent enzymatic steps involve the transformation of trans-cinnamic acid to cinnamoyl-coenzyme A through cinnamate-coenzyme A ligase activity [5]. This activated intermediate undergoes further processing through a series of reactions involving cinnamoyl-coenzyme A hydratase/lyase, benzaldehyde dehydrogenase, and benzoate-coenzyme A ligase to produce benzoyl-coenzyme A, the immediate precursor for benzophenone formation.

The critical step in xanthone biosynthesis occurs through the action of benzophenone synthase, a type III polyketide synthase that has been molecularly characterized from Garcinia mangostana [6]. This enzyme catalyzes the condensation of benzoyl-coenzyme A with three molecules of malonyl-coenzyme A to generate 2,4,6-trihydroxybenzophenone, the key benzophenone intermediate in the pathway. The crystal structure of this enzyme from Garcinia mangostana has been determined, providing detailed insights into its catalytic mechanism and substrate specificity [6].

The conversion of benzophenone intermediates to xanthone structures represents a crucial transformation in alpha-mangostin biosynthesis. The 2,4,6-trihydroxybenzophenone undergoes hydroxylation by cytochrome P450-dependent benzophenone 3-prime-hydroxylase to yield 2,3-prime,4,6-tetrahydroxybenzophenone [5]. This central intermediate then undergoes regioselective intramolecular oxidative coupling to form the basic xanthone structure, specifically 1,3,7-trihydroxyxanthone in the case of Garcinia mangostana.

Table 4: Biosynthetic Pathway Intermediates Leading to Alpha-mangostin

| Compound | Pathway Position | Chemical Formula | Source | Reference |

|---|---|---|---|---|

| Phosphoenolpyruvate | Glycolysis precursor | C3H5O6P | Primary metabolism | [5] [6] |

| Erythrose 4-phosphate | Pentose phosphate precursor | C4H7O7P | Primary metabolism | [5] [6] |

| Shikimate | Shikimate pathway intermediate | C7H10O5 | Shikimate pathway | [5] [6] |

| L-phenylalanine | Aromatic amino acid | C9H11NO2 | Shikimate pathway | [5] [6] |

| trans-cinnamic acid | Phenylpropanoid intermediate | C9H8O2 | PAL reaction | [5] [6] |

| Benzoyl-CoA | Benzophenone precursor | C7H5O2-CoA | Phenylpropanoid pathway | [5] [6] |

| 2,4,6-trihydroxybenzophenone | Benzophenone intermediate | C13H10O5 | BPS reaction | [5] [6] |

| 2,3,4,6-tetrahydroxybenzophenone | Central benzophenone intermediate | C13H10O6 | CYP81AA reaction | [5] [6] |

| 1,3,7-trihydroxyxanthone | Core xanthone structure | C13H8O5 | Cyclization reaction | [5] [6] |

| 1,3,6,7-tetrahydroxyxanthone | Hydroxylated xanthone | C13H8O6 | X6H reaction | [5] [6] |

| gamma-mangostin | Prenylated xanthone | C23H24O6 | Prenylation | [5] [6] |

| alpha-mangostin | Final methylated product | C24H26O6 | O-methylation | [5] [6] |

The final steps in alpha-mangostin biosynthesis involve the modification of the basic xanthone structure through hydroxylation, prenylation, and methylation reactions [5]. The 1,3,7-trihydroxyxanthone undergoes hydroxylation at the carbon-6 position through xanthone 6-hydroxylase activity to produce 1,3,6,7-tetrahydroxyxanthone. This hydroxylated xanthone then serves as the substrate for prenylation reactions that introduce isoprenyl groups at the carbon-2 and carbon-8 positions, yielding gamma-mangostin.

The final biosynthetic step involves the O-methylation of gamma-mangostin at the carbon-7 hydroxyl group through the action of specific O-methyltransferase enzymes [5]. This methylation reaction produces alpha-mangostin, completing the biosynthetic pathway. The specific enzymes responsible for prenylation and methylation in Garcinia mangostana have not yet been characterized at the molecular level, representing important areas for future research.

The regulation of alpha-mangostin biosynthesis appears to be coordinated with plant development and environmental responses. Studies have shown that the expression of key biosynthetic enzymes correlates with specific developmental stages and stress conditions, suggesting that alpha-mangostin production serves adaptive functions for the plant [6]. The tissue-specific expression patterns of these enzymes also explain the differential accumulation of alpha-mangostin observed in various plant parts.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;

H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPERIMENTAL THERAPY/The mangosteen fruit has a long history of medicinal use in Chinese and Ayurvedic medicine. Recently, the compound a-mangostin, which is isolated from the pericarp of the fruit, was shown to induce cell death in various types of cancer cells in in vitro studies. This led us to investigate the antitumor growth and antimetastatic activities of a-mangostin in an immunocompetent xenograft model of mouse metastatic mammary cancer having a p53 mutation that induces a metastatic spectrum similar to that seen in human breast cancers. Mammary tumors, induced by inoculation of BALB/c mice syngeneic with metastatic BJMC3879luc2 cells, were subsequently treated with a-mangostin at 0, 10 and 20 mg/kg/day using mini-osmotic pumps and histopathologically examined. To investigate the mechanisms of antitumor ability by a-mangostin, in vitro studies were also conducted. Not only were in vivo survival rates significantly higher in the 20 mg/kg/day a-mangostin group versus controls, but both tumor volume and the multiplicity of lymph node metastases were significantly suppressed. Apoptotic levels were significantly increased in the mammary tumors of mice receiving 20 mg/kg/day and were associated with increased expression of active caspase-3 and -9. Other significant effects noted at this dose level were decreased microvessel density and lower numbers of dilated lymphatic vessels containing intraluminal tumor cells in mammary carcinoma tissues. In vitro, a-mangostin induced mitochondria-mediated apoptosis and G1-phase arrest and S-phase suppression in the cell cycle. Since activation by Akt phosphorylation plays a central role in a variety of oncogenic processes, including cell proliferation, anti-apoptotic cell death, angiogenesis and metastasis, we also investigated alterations in Akt phosphorylation induced by a-mangostin treatment both in vitro and in vivo. Quantitative analysis and immunohistochemistry showed that a-mangostin significantly decreased the levels of phospho-Akt-threonine 308 (Thr308), but not serine 473 (Ser473), in both mammary carcinoma cell cultures and mammary carcinoma tissues in vivo. Since lymph node involvement is the most important prognostic factor in breast cancer patients, the antimetastatic activity of a-mangostin as detected in mammary cancers carrying a p53 mutation in the present study may have specific clinical applications. In addition, a-mangostin may have chemopreventive benefits and/or prove useful as an adjuvant therapy, or as a complementary alternative medicine in the treatment of breast cancer.

/EXPERIMENTAL THERAPY/This study was conducted to examine the activity of alpha-mangostin against Candida albicans, the most important microorganism implicated in oral candidiasis. Its activity was compared to Clotrimazole and Nystatin. Results showed that alpha-mangostin was effective against C. albicans, the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were 1,000 and 2,000 ug/mL, respectively. The C. albicans killing activity of alpha-mangostin was more effective than Clotrimazole and Nystatin. The cytotoxicity of alpha-mangostin was determined and it was found that alpha-mangostin at 4,000 ug/mL was not toxic to human gingival fibroblast for 480 min. The strong antifungal activity and low toxicity of alpha-mangostin make it a promising agent for treatment of oral candidiasis.

/EXPERIMENTAL THERAPY/ Alzheimer's disease (AD) is a progressive neurodegenerative disease characterized by the accumulation of beta-sheet-rich amyloid oligomers or fibrils which are associated with cellular toxicity in the brain. Inhibition of Abeta aggregation could be a viable therapeutic strategy for slowing and/or preventing the progress of AD. Here /the authors/ reported that a-mangostin (a-M), a polyphenolic xanthone derivative from mangosteen, concentration-dependently attenuated the neurotoxicity induced by Abeta-(1-40) or Abeta-(1-42) oligomers (EC(50) = 3.89 nM, 4.14 nM respectively) as observed by decreased cell viability and impaired neurite outgrowth in primary rat cerebral cortical neurons. Molecular docking and dynamics simulations demonstrated that a-M could potentially bind to Abeta and stabilize alpha-helical conformation. a-M was found to directly dissociate Abeta-(1-40) and Abeta-(1-42) oligomers by blotting with oligomer-specific antibodies. ThioflavinT fluorescence assay and electron microscopy imaging further demonstrated that a-M blocked the fibril formation as well as disturbed the pre-formed fibrils. Taken together, /these/ results indicate that a-M is capable /of/ inhibiting and dissociating the Abeta aggregation, which could contribute to its effect of attenuating Abeta oligomers-induced neurotoxicity. Thus, a-M could be a great potential candidate for AD treatment...

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Wikipedia

Gatifloxacin

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

Cisplatin (CDDP) is a chemotherapeutic agent that produces nephrotoxicity associated with oxidative/nitrosative stress. alpha-Mangostin (alpha-M) is a xanthone extracted from mangosteen with antioxidant and anti-inflammatory properties. The purpose of this study was to evaluate the renoprotective effect of alpha-M on the CDDP-induced nephrotoxicity. alpha-M was administered (12.5 mg/kg/day, i.g.) for 10 days (7 days before and 3 days after CDDP injection). On day 7, rats were treated with a single injection of CDDP (7.5 mg/Kg, i.p.); 3 days after the rats were killed. alpha-M attenuated renal dysfunction, structural damage, oxidative/nitrosative stress, decrease in catalase expression and increase in mRNA levels of tumour necrosis factor alpha and transforming growth factor beta. In conclusion the renoprotective effect of alpha-M on CDDP-induced nephrotoxicity was associated with the attenuation in oxidative/nitrosative stress and inflammatory and fibrotic markers and preservation of catalase activity.

alpha-Mangostin, isolated from the stem bark of Garcinia mangostana L., was found to be active against vancomycin resistant Enterococci (VRE) and methicillin resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 6.25 and 6.25 to 12.5 ug/mL, respectively. Our studies showed synergism between alpha-mangostin and gentamicin (GM) against VRE, and alpha-mangostin and vancomycin hydrochloride (VCM) against MRSA. Further studies showed partial synergism between alpha-mangostin and commercially available antibiotics such as ampicillin and minocycline. These findings suggested that alpha-mangostin alone or in combination with GM against VRE and in combination with VCM against MRSA might be useful in controlling VRE and MRSA infections.

Stability Shelf Life

Dates

2: Lee KW, Ryu HW, Oh SS, Park S, Madhi H, Yoo J, Park KH, Kim KD. Depigmentation of α-melanocyte-stimulating hormone-treated melanoma cells by β-mangostin is mediated by selective autophagy. Exp Dermatol. 2016 Oct 7. doi: 10.1111/exd.13233. [Epub ahead of print] PubMed PMID: 27714857.

3: Verma RK, Yu W, Shrivastava A, Shankar S, Srivastava RK. α-Mangostin-encapsulated PLGA nanoparticles inhibit pancreatic carcinogenesis by targeting cancer stem cells in human, and transgenic (Kras(G12D), and Kras(G12D)/tp53R270H) mice. Sci Rep. 2016 Sep 14;6:32743. doi: 10.1038/srep32743. PubMed PMID: 27624879; PubMed Central PMCID: PMC5021984.

4: Guo M, Wang X, Lu X, Wang H, Brodelius PE. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF. PLoS One. 2016 Sep 1;11(9):e0161566. doi: 10.1371/journal.pone.0161566. PubMed PMID: 27584012; PubMed Central PMCID: PMC5008840.

5: Phitaktim S, Chomnawang M, Sirichaiwetchakoon K, Dunkhunthod B, Hobbs G, Eumkeb G. Synergism and the mechanism of action of the combination of α-mangostin isolated from Garcinia mangostana L. and oxacillin against an oxacillin-resistant Staphylococcus saprophyticus. BMC Microbiol. 2016 Aug 26;16(1):195. doi: 10.1186/s12866-016-0814-4. PubMed PMID: 27566110; PubMed Central PMCID: PMC5002192.

6: Kwak HH, Kim IR, Kim HJ, Park BS, Yu SB. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell. Evid Based Complement Alternat Med. 2016;2016:5352412. doi: 10.1155/2016/5352412. PubMed PMID: 27478478; PubMed Central PMCID: PMC4960343.

7: Nava Catorce M, Acero G, Pedraza-Chaverri J, Fragoso G, Govezensky T, Gevorkian G. Alpha-mangostin attenuates brain inflammation induced by peripheral lipopolysaccharide administration in C57BL/6J mice. J Neuroimmunol. 2016 Aug 15;297:20-7. doi: 10.1016/j.jneuroim.2016.05.008. PubMed PMID: 27397072.

8: Kaomongkolgit R, Jamdee K. Inhibitory effect of alpha-mangostin on Candida biofilms. Odontology. 2016 Jul 1. [Epub ahead of print] PubMed PMID: 27368963.

9: Lee D, Choi YO, Kim KH, Chin YW, Namgung H, Yamabe N, Jung K. Protective effect of α-mangostin against iodixanol-induced apoptotic damage in LLC-PK1 cells. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3806-9. doi: 10.1016/j.bmcl.2016.05.031. PubMed PMID: 27293071.

10: Mekseepralard C, Areebambud C, Suksamrarn S, Jariyapongskul A. Effects of Long-Term Alpha-mangostin Supplementation on Hyperglycemia and Insulin Resistance in Type 2 Diabetic Rats Induced by High Fat Diet and Low Dose Streptozotocin. J Med Assoc Thai. 2015 Nov;98 Suppl 10:S23-30. PubMed PMID: 27276829.

11: Willson CM, Grundmann O. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Nat Prod Res. 2016 May 27:1-15. [Epub ahead of print] PubMed PMID: 27234135.

12: Xia Y, Li Y, Westover KD, Sun J, Chen H, Zhang J, Fisher DE. Inhibition of Cell Proliferation in an NRAS Mutant Melanoma Cell Line by Combining Sorafenib and α-Mangostin. PLoS One. 2016 May 6;11(5):e0155217. doi: 10.1371/journal.pone.0155217. PubMed PMID: 27152946; PubMed Central PMCID: PMC4859503.

13: Xia Y, Chen J, Gong C, Chen H, Sun J. α-Mangostin, a Natural Agent, Enhances the Response of NRAS Mutant Melanoma to Retinoic Acid. Med Sci Monit. 2016 Apr 22;22:1360-7. PubMed PMID: 27104669; PubMed Central PMCID: PMC4844330.

14: Carvalho-Silva R, Pereira AC, Dos Santos Alves RP, Guecheva TN, Henriques JA, Brendel M, Pungartnik C, Rios-Santos F. DNA Protection against Oxidative Damage Using the Hydroalcoholic Extract of Garcinia mangostana and Alpha-Mangostin. Evid Based Complement Alternat Med. 2016;2016:3430405. doi: 10.1155/2016/3430405. PubMed PMID: 27042187; PubMed Central PMCID: PMC4799812.

15: Qiu S, Granet R, Mbakidi JP, Brégier F, Pouget C, Micallef L, Sothea-Ouk T, Leger DY, Liagre B, Chaleix V, Sol V. Delivery of tanshinone IIA and α-mangostin from gold/PEI/cyclodextrin nanoparticle platform designed for prostate cancer chemotherapy. Bioorg Med Chem Lett. 2016 May 15;26(10):2503-6. doi: 10.1016/j.bmcl.2016.03.097. PubMed PMID: 27040657.

16: Hu Z, Wang W, Ling J, Jiang C. α-Mangostin Inhibits α-Synuclein-Induced Microglial Neuroinflammation and Neurotoxicity. Cell Mol Neurobiol. 2016 Jul;36(5):811-20. doi: 10.1007/s10571-015-0264-9. PubMed PMID: 27002719; PubMed Central PMCID: PMC4894924.

17: Lee HN, Jang HY, Kim HJ, Shin SA, Choo GS, Park YS, Kim SK, Jung JY. Antitumor and apoptosis-inducing effects of α-mangostin extracted from the pericarp of the mangosteen fruit (Garcinia mangostana L.)in YD-15 tongue mucoepidermoid carcinoma cells. Int J Mol Med. 2016 Apr;37(4):939-48. doi: 10.3892/ijmm.2016.2517. PubMed PMID: 26951885; PubMed Central PMCID: PMC4790674.

18: Franceschelli S, Pesce M, Ferrone A, Patruno A, Pasqualone L, Carlucci G, Ferrone V, Carlucci M, de Lutiis MA, Grilli A, Felaco M, Speranza L. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway. J Cell Physiol. 2016 Nov;231(11):2439-51. doi: 10.1002/jcp.25348. PubMed PMID: 26895796.

19: Kritsanawong S, Innajak S, Imoto M, Watanapokasin R. Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells. Int J Oncol. 2016 May;48(5):2155-65. doi: 10.3892/ijo.2016.3399. PubMed PMID: 26892433.

20: Fang Y, Su T, Qiu X, Mao P, Xu Y, Hu Z, Zhang Y, Zheng X, Xie P, Liu Q. Protective effect of alpha-mangostin against oxidative stress induced-retinal cell death. Sci Rep. 2016 Feb 18;6:21018. doi: 10.1038/srep21018. PubMed PMID: 26888416; PubMed Central PMCID: PMC4757868.